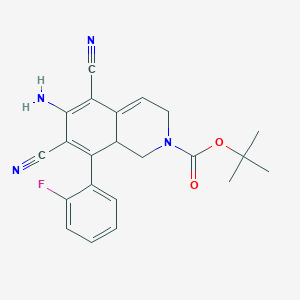
tert-butyl 6-amino-5,7-dicyano-8-(2-fluorophenyl)-3,8a-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an amino acid or its derivative reacts with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the Dicyano Groups: This can be done through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Attachment of the Tert-Butyl Group: This step may involve alkylation using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Possible applications in materials science and the development of new materials with unique properties.
作用機序
The mechanism of action of TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with different chemical properties.
Fluoroquinolines: Compounds with fluorine substituents that may have similar properties.
特性
分子式 |
C22H21FN4O2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
tert-butyl 6-amino-5,7-dicyano-8-(2-fluorophenyl)-3,8a-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H21FN4O2/c1-22(2,3)29-21(28)27-9-8-13-15(10-24)20(26)16(11-25)19(17(13)12-27)14-6-4-5-7-18(14)23/h4-8,17H,9,12,26H2,1-3H3 |
InChIキー |
RNLCRKFIXFLIQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=C2C(C1)C(=C(C(=C2C#N)N)C#N)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)

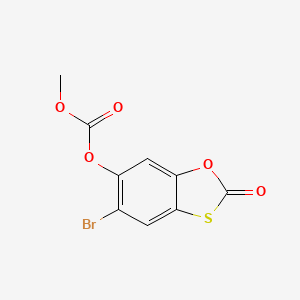
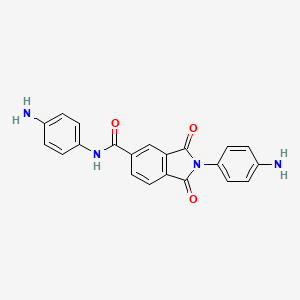
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950184.png)
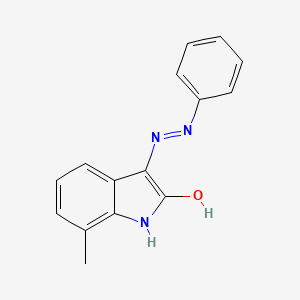
![6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950200.png)
![(2Z)-2-(4-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14950207.png)
![(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14950214.png)
![Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B14950220.png)
![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)
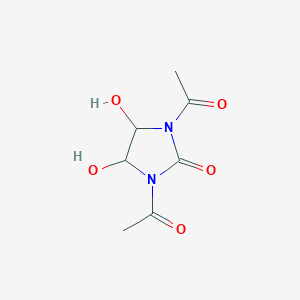
![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
